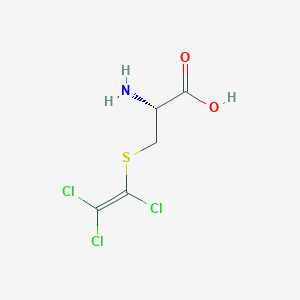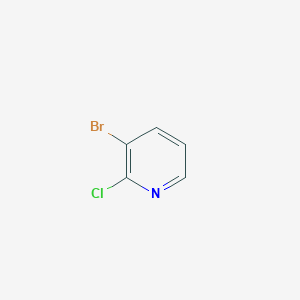
(2,4-Dimetil-1,3-tiazol-5-il)metanol
Descripción general
Descripción
2,4-Dimethyl-1,3-thiazol-5-yl)methanol (DMTM) is an organic compound that can be used as a reagent in various synthesis reactions. It is a colorless liquid with a characteristic odor and is soluble in most organic solvents. DMTM is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has several applications in scientific research, including as a reagent in the synthesis of antibiotics and other drugs.
Aplicaciones Científicas De Investigación
Actividades farmacéuticas y biológicas
Se ha encontrado que los tiazoles y sus derivados, incluyendo (2,4-Dimetil-1,3-tiazol-5-il)metanol, tienen una amplia gama de actividades farmacéuticas y biológicas . Estas incluyen actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras .
Aplicaciones agroquímicas
Los tiazoles se utilizan en diferentes campos como los agroquímicos . Se utilizan en la síntesis de diversos pesticidas y herbicidas, contribuyendo a la protección de los cultivos de plagas y enfermedades .
Aplicaciones industriales
Los tiazoles se utilizan en aplicaciones industriales, incluyendo como sensibilizadores fotográficos . Desempeñan un papel crucial en el desarrollo de materiales fotosensibles utilizados en diversas tecnologías de imagen .
Síntesis de compuestos antifúngicos
Se han sintetizado derivados de tiazol y se han evaluado para determinar su actividad antifúngica . Esto los hace valiosos en el desarrollo de nuevos fármacos antifúngicos .
Papel en la vitamina B1 (tiamina)
El tiazol es un componente clave de la vitamina B1 (tiamina), que es esencial para el funcionamiento normal del sistema nervioso y el metabolismo de los carbohidratos .
Aplicaciones en el diseño y descubrimiento de fármacos
Los tiazoles ocupan un lugar destacado en la química medicinal actual debido a su amplia gama de aplicaciones en el campo del diseño y descubrimiento de fármacos
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Análisis Bioquímico
Biochemical Properties
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to affect the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters such as acetylcholine . Additionally, (2,4-Dimethyl-1,3-thiazol-5-yl)methanol may impact cell viability and proliferation.
Molecular Mechanism
At the molecular level, (2,4-Dimethyl-1,3-thiazol-5-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol may change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions .
Dosage Effects in Animal Models
The effects of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, thiazole derivatives have been shown to cause cytotoxicity in certain cell lines at high concentrations . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. Thiazole derivatives are known to participate in metabolic processes that release energy from carbohydrates and support the synthesis of neurotransmitters . These pathways are essential for the compound’s biological activity.
Transport and Distribution
The transport and distribution of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Thiazole derivatives have been shown to be transported across cell membranes and distributed to various tissues, affecting their therapeutic potential .
Subcellular Localization
The subcellular localization of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiazole derivatives have been reported to localize in the cytoplasm and nucleus, where they can interact with DNA and other biomolecules . This localization is essential for their biological effects.
Propiedades
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQKYVQSAUQHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379923 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50382-32-6 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














